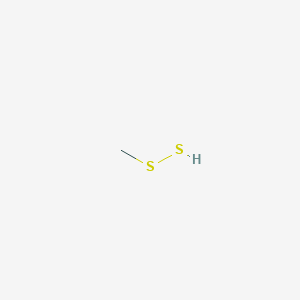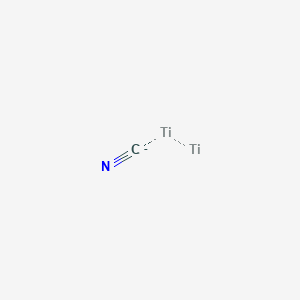
Titanium carbide nitride (Ti2CN)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Titanium carbide nitride (Ti2CN) is a compound that combines the properties of titanium carbide and titanium nitride. It is known for its exceptional hardness, high melting point, and excellent wear resistance. These properties make it a valuable material in various industrial applications, including cutting tools, coatings, and electronic devices.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Titanium carbide nitride can be synthesized through several methods, including carbothermal reduction, chemical vapor deposition (CVD), and sol-gel processes. One common method involves the carbothermal reduction of titanium dioxide (TiO2) with carbon in a nitrogen atmosphere at high temperatures. The reaction conditions, such as temperature and time, significantly influence the phase transformation and morphology of the products .
Industrial Production Methods: In industrial settings, titanium carbide nitride is often produced using chemical vapor deposition (CVD). This method involves the reaction of titanium tetrachloride (TiCl4) with ammonia (NH3) and methane (CH4) at high temperatures. The resulting Ti2CN is deposited as a thin film on various substrates, providing excellent wear resistance and durability .
Análisis De Reacciones Químicas
Types of Reactions: Titanium carbide nitride undergoes several types of chemical reactions, including oxidation, reduction, and substitution. For example, it can react with oxygen at high temperatures to form titanium dioxide (TiO2) and carbon dioxide (CO2). It can also undergo nitridation reactions to form titanium nitride (TiN) and carbon nitride (C3N4) .
Common Reagents and Conditions: Common reagents used in these reactions include oxygen, nitrogen, and various hydrocarbons. The reaction conditions, such as temperature and pressure, play a crucial role in determining the products formed. For instance, oxidation reactions typically occur at temperatures above 800°C, while nitridation reactions may require temperatures above 1000°C .
Major Products: The major products formed from these reactions include titanium dioxide, titanium nitride, and carbon nitride. These products have various applications in industries such as electronics, coatings, and catalysis .
Aplicaciones Científicas De Investigación
Titanium carbide nitride has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst for various reactions, including hydrogenation and dehydrogenation processes. In biology and medicine, it is used in the development of biocompatible coatings for implants and surgical instruments .
In the industrial sector, titanium carbide nitride is used in the production of cutting tools and wear-resistant coatings. Its high hardness and thermal stability make it an ideal material for machining and manufacturing processes. Additionally, it is used in the development of electronic devices, such as field-effect transistors and sensors, due to its excellent electrical conductivity and stability .
Mecanismo De Acción
The mechanism by which titanium carbide nitride exerts its effects is primarily related to its unique crystal structure and electronic properties. The compound’s high hardness and wear resistance are attributed to its strong covalent bonding and dense crystal lattice. These properties enable it to withstand high temperatures and mechanical stress without degrading .
At the molecular level, titanium carbide nitride interacts with various substrates through physical and chemical adsorption processes. This interaction enhances the material’s catalytic activity and stability, making it an effective catalyst for various chemical reactions .
Comparación Con Compuestos Similares
Titanium Nitride (TiN): Known for its high hardness and excellent wear resistance, titanium nitride is widely used in cutting tools and coatings.
Titanium Carbide (TiC): Titanium carbide is known for its high melting point and excellent electrical conductivity. It is commonly used in the production of cutting tools and wear-resistant coatings.
Propiedades
Fórmula molecular |
CNTi2- |
|---|---|
Peso molecular |
121.75 g/mol |
Nombre IUPAC |
titanium;cyanide |
InChI |
InChI=1S/CN.2Ti/c1-2;;/q-1;; |
Clave InChI |
KNGFPHLGNCUHTB-UHFFFAOYSA-N |
SMILES canónico |
[C-]#N.[Ti].[Ti] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12436090.png)
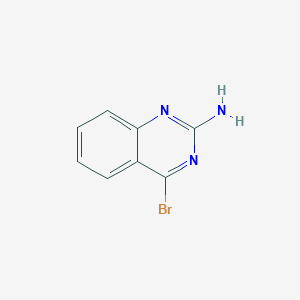
![7,11-Methano-1H-cyclodeca[3,4]benz[1,2-b]oxete-4,5,6,9,10,11,12,12b-octol, 2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4a,8,13,13-tetramethyl-, 4,5,6,9,12b-pentaacetate 10-benzoate, (2aR,4S,4aS,5R,6R,9R,10S,11S,12S,12aR,12bS)-](/img/structure/B12436100.png)
![[(1R,8S)-1-hydroxy-4,4,8-trimethyl-9-tricyclo[6.3.1.02,5]dodecanyl] acetate](/img/structure/B12436104.png)
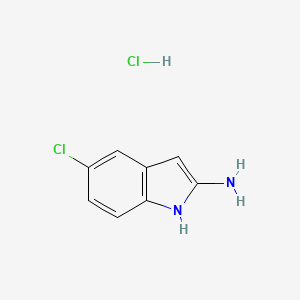

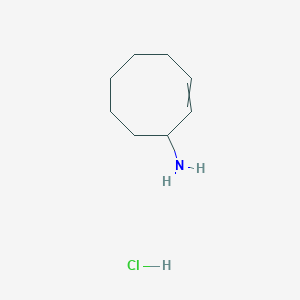
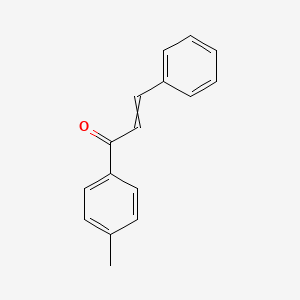
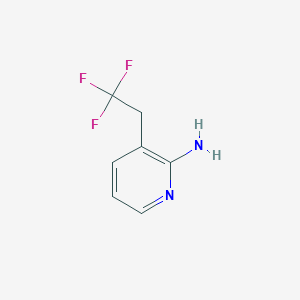
![3-[4-(Tert-butoxy)phenyl]prop-2-enoic acid](/img/structure/B12436146.png)
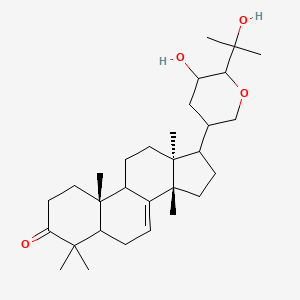
![(R)-1-{(S)-2-[DI(1-Naphthyl)phosphino]ferrocenyl}ethyldi-tert.-butylphosphine](/img/structure/B12436155.png)
![2-Thia-5-azabicyclo[2.2.1]heptane 2-oxide hydrochloride](/img/structure/B12436161.png)
